4-Aminopyridinium perchlorate 4-Aminopyridinium perchlorate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611193
InChI: InChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5)
SMILES: C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O
Molecular Formula: C5H7ClN2O4
Molecular Weight: 194.57 g/mol

4-Aminopyridinium perchlorate

CAS No.:

Cat. No.: VC13611193

Molecular Formula: C5H7ClN2O4

Molecular Weight: 194.57 g/mol

* For research use only. Not for human or veterinary use.

4-Aminopyridinium perchlorate -

Specification

Molecular Formula C5H7ClN2O4
Molecular Weight 194.57 g/mol
IUPAC Name pyridin-1-ium-4-amine;perchlorate
Standard InChI InChI=1S/C5H6N2.ClHO4/c6-5-1-3-7-4-2-5;2-1(3,4)5/h1-4H,(H2,6,7);(H,2,3,4,5)
Standard InChI Key XCZCVJWGZBLBDL-UHFFFAOYSA-N
SMILES C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O
Canonical SMILES C1=C[NH+]=CC=C1N.[O-]Cl(=O)(=O)=O

Introduction

Structural and Crystallographic Characterization

Crystal System and Unit Cell Parameters

4-Aminopyridinium perchlorate crystallizes in the monoclinic system (space group P2₁/n), with unit cell dimensions a = 10.8317(8) Å, b = 9.0529(5) Å, c = 13.7032(9) Å, and β = 99.243(3)° . The unit cell volume measures 1326.27(15) ų, accommodating four formula units (Z = 4). The asymmetric unit comprises one 4-aminopyridinium cation and one perchlorate anion, linked via N–H···O hydrogen bonds (Figure 1) .

Table 1: Crystallographic Data for 4-Aminopyridinium Perchlorate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.8317(8)
b (Å)9.0529(5)
c (Å)13.7032(9)
β (°)99.243(3)
Volume (ų)1326.27(15)
Z4

Hydrogen Bonding and Supramolecular Assembly

The stability of the crystal lattice is governed by N–H···O interactions between the ammonium group of 4-aminopyridinium and oxygen atoms of perchlorate. Bond lengths range from 3.065 to 3.167 Å, forming a three-dimensional network . Hirshfeld surface analysis corroborates these interactions, with O···H and H···H contacts contributing 46% and 26.3% to the total surface, respectively .

Synthesis and Reaction Pathways

Preparation of 4-Aminopyridinium Perchlorate

The compound is synthesized by reacting 4-aminopyridine with perchloric acid under ambient conditions, followed by slow evaporation . This method yields high-purity crystals suitable for X-ray diffraction. Alternative routes involve protonation of 4-aminopyridine in the presence of perchlorate anions, as observed in analogous halogenation reactions .

Reactivity with Halogens and Interhalogens

4-Aminopyridinium perchlorate serves as a precursor in halogenation reactions. For example, treatment with bromine (Br₂) in dichloromethane yields brominated pyridyl-pyridinium cations, such as {3,3′,5′-Br₃-1λ⁴-[1,2′-(C₅H₄N)₂]-4,4′-(NH₂)₂}⁺ . These derivatives exhibit covalent N⁺–C bonds between pyridine rings, with bromine substituents in meta positions (Table 2) .

Table 2: Bond Parameters in Brominated Derivatives

CompoundBr–C Bond Length (Å)C–Br–C Angle (°)
4·Br⁻1.894–1.920116.8–122.8
5·Br₃⁻1.893–1.901117.5–120.6

Thermal and Vibrational Properties

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals that 4-aminopyridinium perchlorate remains stable up to 80°C, with decomposition initiating at 150°C . The mass loss corresponds to the release of NH₃ and ClO₄⁻ fragments, culminating in residual carbonaceous material above 400°C .

Vibrational Spectroscopy

Raman spectra (0–4000 cm⁻¹) exhibit characteristic peaks for ν(N–H) at 3350 cm⁻¹ and ν(ClO₄⁻) at 930 cm⁻¹ . The absence of splitting in the perchlorate symmetric stretch (ν₁) at 930 cm⁻¹ confirms its tetrahedral geometry .

Optical and Electronic Behavior

UV-Vis Absorption and Photoluminescence

UV-Vis spectra display a strong absorption band at 265 nm, attributed to π→π* transitions in the aromatic ring . Photoluminescence studies reveal emission at 420 nm (λₑₓ = 350 nm), suggesting potential optoelectronic applications . Time-dependent density functional theory (TDDFT) calculations at the B3LYP/6-31G(d,p) level predict a HOMO-LUMO gap of 4.2 eV, aligning with experimental data .

Table 3: Optical Properties of 4-Aminopyridinium Perchlorate

PropertyExperimental ValueTheoretical Value
λₐbs (nm)265270
λₑₘ (nm)420415
HOMO-LUMO Gap (eV)-4.2

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